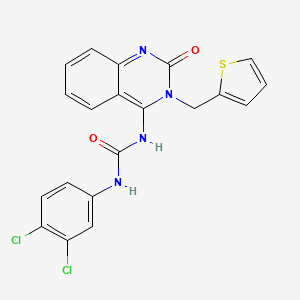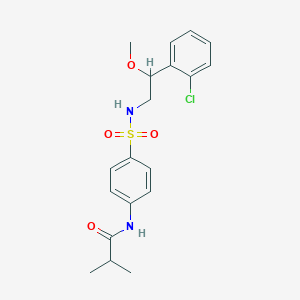
N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound used in scientific research. Its applications range from drug development to studying biological processes. Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Xin Guo et al. synthesized and tested in vitro 13 analogs of the original NCGC2955 hit . Three analogs inhibited CMV replication in infected human foreskin fibroblasts .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six-membered rings that further comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The use of amino-4-(1-piperidine) pyridine in the treatment of DLD-1 and HT29 cells down-regulates EMT .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Potential as Kinase Inhibitors
Discovery of Selective Kinase Inhibitors Research has identified substituted pyrimidine derivatives as potent and selective kinase inhibitors. These compounds have shown promise in preclinical models for cancer treatment, exhibiting complete tumor stasis in certain xenograft models following oral administration. The development of such molecules highlights the potential application of N-(5-Fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide derivatives in cancer therapy by targeting specific kinase pathways involved in tumor growth and proliferation (Schroeder et al., 2009).
Role in Neurological Research
PET Tracers for Neurological Imaging Compounds structurally related to this compound have been explored as PET tracers for imaging receptors in the brain, such as the serotonin 5-HT(1A) receptors. These tracers are designed to selectively bind to specific neurological receptors, enabling the visualization of receptor distribution and density in various neuropsychiatric disorders. This research application is crucial for understanding the neurochemical basis of diseases such as Alzheimer's and Parkinson's and could potentially be extended to studying the distribution and function of other receptors or enzymes in the brain (García et al., 2014).
Applications in Antiviral and Antimicrobial Research
HIV-1 Reverse Transcriptase Inhibitors Further exploration into the piperidine-4-yl-aminopyrimidine class has led to the identification of potent inhibitors against HIV-1 reverse transcriptase. These compounds exhibit broad potency against resistant mutant viruses, underlining their potential application in developing new therapeutic agents for HIV, especially in cases where resistance to existing drugs is a significant challenge (Tang et al., 2010).
Contributions to Cancer Research
Novel Anticancer Agents The synthesis and evaluation of derivatives, including fluoropyrimidines, have demonstrated significant anti-proliferative properties against various cancer cell lines. These compounds, by inhibiting key enzymes like human DNA topoisomerase IIα, show promise as potential anticancer agents, suggesting a possible research application for this compound derivatives in developing new therapeutic options for cancer treatment (Fawzy et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often exert their biological activity by inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives, which this compound is a part of, are known to inhibit protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
As a potential protein kinase inhibitor, it may disrupt normal cellular processes such as cell growth, differentiation, migration, and metabolism .
Future Directions
The development of new drugs that overcome AMR problems is necessary . Heterocyclic compounds, especially those bearing Nitrogen, are ubiquitous in nature and in medicaments as well . They play important roles in the human body and have great biologic qualities . Therefore, the importance of piperidine nucleus in the field of drug discovery is undeniable .
properties
IUPAC Name |
N-(5-fluoro-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-14(11-4-2-1-3-5-11)19-10-20-15(13)21-16(22)12-6-8-18-9-7-12/h1-5,10,12,18H,6-9H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUMJMQMABZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)



![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)
![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)
![ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B2990284.png)


